2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety, and finally, the attachment of the nitrophenyl group. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Pyridazine Derivatives: Compounds with pyridazine rings, such as pyridazine-based herbicides.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as nitrobenzene derivatives
Uniqueness
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of thiazole, pyridazine, and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects .
Properties
Molecular Formula |
C22H16N4O3S2 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H16N4O3S2/c1-14-21(31-22(23-14)16-5-3-2-4-6-16)18-11-12-20(25-24-18)30-13-19(27)15-7-9-17(10-8-15)26(28)29/h2-12H,13H2,1H3 |
InChI Key |
GCTWFNMVIXGEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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